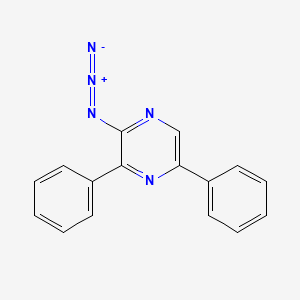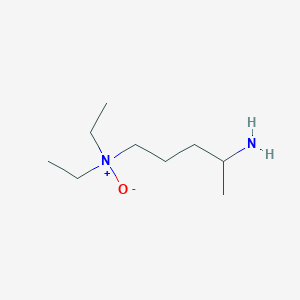![molecular formula C16H18N2 B14438711 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine CAS No. 80249-12-3](/img/structure/B14438711.png)
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include cyclization reactions, where smaller molecules are combined to form the larger indoloquinolizine structure. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity .
Industrial production methods may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods ensure consistent quality and efficiency in producing the compound on a larger scale .
Analyse Des Réactions Chimiques
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes .
Applications De Recherche Scientifique
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases.
Mécanisme D'action
The mechanism of action of 1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. Detailed studies on its binding affinity and specificity help elucidate its role in various biological processes .
Comparaison Avec Des Composés Similaires
1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine can be compared with other similar compounds, such as:
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: Known for its use as a catalyst in various organic reactions.
2H-2,12-Methanoindolo[2,3-a]quinolizine-13-carboxylic acid: A related compound with different functional groups, leading to distinct chemical properties and applications.
2,5,5-Trimethyl-2,3,4,5,6,7-hexahydro-1H-2,4a-ethanonaphthalene: Another structurally similar compound used in different industrial applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it valuable for targeted research and applications.
Propriétés
Numéro CAS |
80249-12-3 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene |
InChI |
InChI=1S/C16H18N2/c1-2-4-14-12(3-1)13-6-8-17-7-5-11-9-15(17)16(13)18(14)10-11/h1-4,11,15H,5-10H2 |
Clé InChI |
XPNJUBTWNWRGCD-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC3=C4C2CC1CN4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)





![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)


![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
